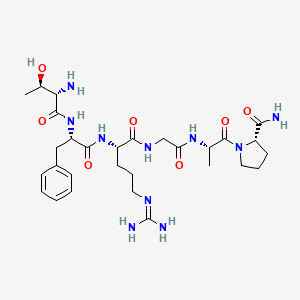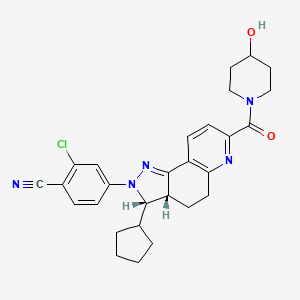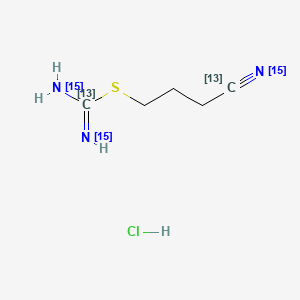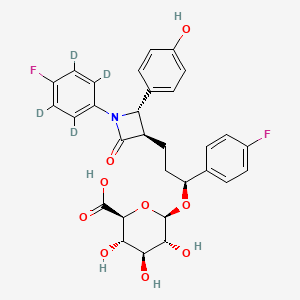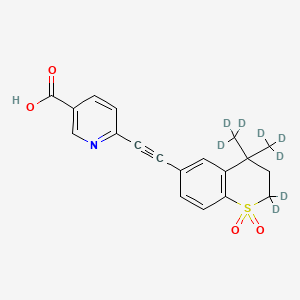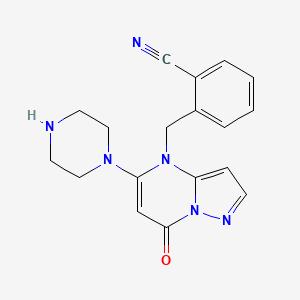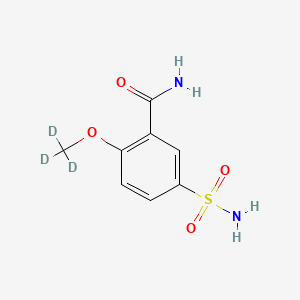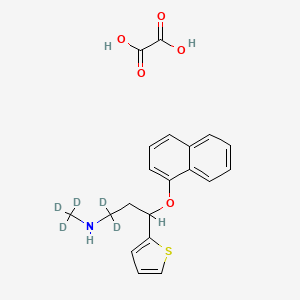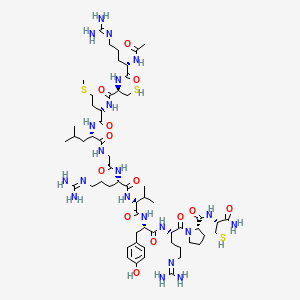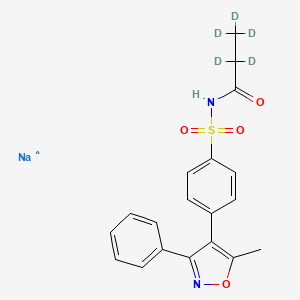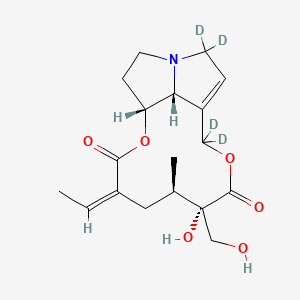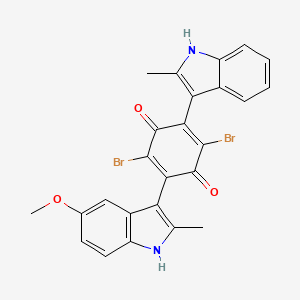
Anticancer agent 41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Capecitabine is synthesized through a multi-step process. The synthesis involves the reaction of 5-deoxy-5-fluorocytidine with various reagents under controlled conditions to form the final product . The reaction conditions typically include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, Capecitabine is produced using continuous flow synthesis . This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis also allows for the integration of in-line analysis and purification tools, making the production process more efficient .
Análisis De Reacciones Químicas
Types of Reactions: Capecitabine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into the active compound, 5-fluorocytidine.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major product formed from these reactions is 5-fluorocytidine, which is the active compound responsible for the anticancer effects of Capecitabine .
Aplicaciones Científicas De Investigación
Capecitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Capecitabine is used as a model compound for studying prodrug activation and the mechanisms of drug action .
Biology: In biology, it is used to study the effects of anticancer drugs on cellular processes, including cell cycle regulation, apoptosis, and DNA synthesis .
Medicine: In medicine, Capecitabine is widely used in clinical trials and research studies to evaluate its efficacy and safety in treating various types of cancer . It is also used to study drug resistance mechanisms and to develop new therapeutic strategies .
Industry: In the pharmaceutical industry, Capecitabine is used as a reference compound for the development of new anticancer drugs . It is also used in the production of generic versions of the drug .
Mecanismo De Acción
Capecitabine exerts its effects by being enzymatically converted into 5-fluorocytidine, which inhibits the enzyme thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide required for DNA replication . As a result, cancer cells are unable to proliferate and eventually undergo apoptosis . The molecular targets and pathways involved in this process include the inhibition of DNA synthesis and the induction of cell cycle arrest .
Comparación Con Compuestos Similares
- 5-Fluorouracil
- Tegafur
- S-1 (combination of tegafur, gimeracil, and oteracil)
Comparison: Capecitabine is unique among these compounds due to its oral bioavailability and its ability to be selectively activated in tumor tissues . Unlike 5-fluorouracil, which requires intravenous administration, Capecitabine can be taken orally, making it more convenient for patients . Additionally, its selective activation in tumor tissues reduces the risk of systemic side effects, making it a safer option for long-term treatment .
Propiedades
Fórmula molecular |
C25H18Br2N2O3 |
|---|---|
Peso molecular |
554.2 g/mol |
Nombre IUPAC |
2,5-dibromo-3-(5-methoxy-2-methyl-1H-indol-3-yl)-6-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H18Br2N2O3/c1-11-18(14-6-4-5-7-16(14)28-11)20-22(26)25(31)21(23(27)24(20)30)19-12(2)29-17-9-8-13(32-3)10-15(17)19/h4-10,28-29H,1-3H3 |
Clave InChI |
FKVALFMGXVALPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=C(C(=O)C(=C(C3=O)Br)C4=C(NC5=CC=CC=C54)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


